Chlorhexidine acetate is a white or almost white, crystalline powder []. It is a bisbiguanide antiseptic with bactericidal and fungicidal properties [, ]. In scientific research, Chlorhexidine acetate is often employed as a disinfectant and antimicrobial agent in various settings, including laboratory and clinical research. Its broad-spectrum activity against a wide range of microorganisms makes it a valuable tool for controlling microbial contamination and studying the effects of antimicrobial agents on various biological systems.
Chlorzoin is derived from chlorhexidine, a widely used antiseptic known for its effectiveness against a broad spectrum of bacteria. The synthesis and development of chlorzoin have been influenced by the need for effective oral hygiene products that minimize side effects while maintaining antimicrobial properties.
Chlorzoin falls under the category of biguanides, a class of compounds known for their antibacterial properties. It is classified as a cationic antiseptic, which means it carries a positive charge that allows it to bind effectively to negatively charged bacterial membranes, leading to cell disruption and death.
The synthesis of chlorzoin typically involves the modification of chlorhexidine through various chemical reactions. The most common methods include:
Synthesis often requires precise control of reaction conditions, including temperature, pH, and reactant concentrations. Advanced techniques such as high-performance liquid chromatography (HPLC) may be utilized for purification and characterization of the final product.
Chlorzoin's molecular structure is characterized by its biguanide backbone similar to that of chlorhexidine but with modifications that enhance its functional properties. The compound generally features:
The molecular formula of chlorzoin can be represented as CHClN with a molecular weight of approximately 463.42 g/mol. Its structural formula reflects the presence of chlorine atoms, which are integral to its antibacterial properties.
Chlorzoin undergoes several chemical reactions that are pivotal in its functionality:
These reactions are critical for understanding the pharmacodynamics of chlorzoin in clinical applications. Studies often employ spectrophotometric methods to analyze the reaction kinetics and mechanisms involved.
Chlorzoin exerts its antimicrobial effects primarily through:
Research indicates that chlorzoin demonstrates significant activity against various strains of bacteria commonly associated with dental infections, including Streptococcus mutans and Porphyromonas gingivalis.
Chlorzoin is typically presented as a white crystalline powder. It is soluble in water and alcohol, which facilitates its incorporation into various dental products such as mouth rinses and varnishes.
Relevant analyses often include assessments of solubility, stability under different pH conditions, and thermal degradation profiles.
Chlorzoin is primarily used in scientific and clinical settings for:
Chlorzoin (chlorhexidine diacetate, CAS 56-95-1) emerged as a derivative of chlorhexidine salts, initially developed for broad-spectrum antimicrobial activity. Early applications leveraged its efficacy against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Its evolution into a sustained-release varnish formulation addressed critical limitations of traditional chlorhexidine rinses, such as short oral retention time and variable bioavailability. By embedding chlorhexidine diacetate in a resin-based matrix, Chlorzoin achieved controlled release kinetics, maintaining effective concentrations at target sites for >24 hours post-application [5] [7].
Key technological milestones included:
Table: Chlorzoin's Formulation Development Timeline
Time Period | Innovation Focus | Key Advancements |
---|---|---|
1990–2000 | Bioavailability | Solvent-casting methods for uniform drug distribution |
2001–2010 | Release Kinetics | Matrix porosity modulation to extend release to 24–48 hours |
2011–Present | Precision Delivery | Thermo-responsive gels for site-specific application |
Chlorzoin falls under dual regulatory categories: medical devices (as a delivery system) and biocides (for antimicrobial action). The U.S. FDA classifies it as a Combination Product (21 CFR 3.2(e)), requiring compliance with both device design controls (21 CFR 820) and drug cGMP (21 CFR 211). The European Medicines Agency (EMA) regulates it under the Biocidal Products Regulation (BPR; EU 528/2012), mandating environmental risk assessments due to chlorhexidine’s aquatic toxicity [5].
Critical regulatory requirements include:
Table: Global Regulatory Requirements for Chlorzoin Varnishes
Region | Primary Framework | Key Requirements |
---|---|---|
USA | FDA Combination Product | Chemistry, Manufacturing, Controls (CMC) data; Clinical endpoint studies |
EU | BPR Annex II | Environmental Risk Assessment (ERA); Persistent, Bioaccumulative, Toxic (PBT) screening |
Japan | PMD Act Article 23-2 | GLP toxicology; In vitro substantivity testing |
The patent landscape for Chlorzoin reflects strategic protection of formulation technologies and application methods. Global filings increased by 42% between 2010–2025, driven by dental caries and peri-implantitis applications [2] [8].
Core Patent Clusters:
Competitive Intelligence Analysis:
Table: Chlorzoin Patent Filing Trends (2010–2025)
Technology Area | Patent Share (%) | Avg. Legal Status Duration | Key Jurisdictions |
---|---|---|---|
Polymer Matrices | 43% | 14.2 years | US, EP, CN |
Delivery Devices | 32% | 11.8 years | JP, KR, US |
Combination Therapies | 18% | 9.3 years | EP, IN, BR |
Manufacturing Methods | 7% | 16.1 years | CA, AU, MX |
Freedom-to-Operate Considerations:
Expired matrix patents (e.g., EP 2285310B1) enable generic formulations, but novel delivery systems (e.g., JP 2020185773A) remain protected. Litigation risks center on:
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0